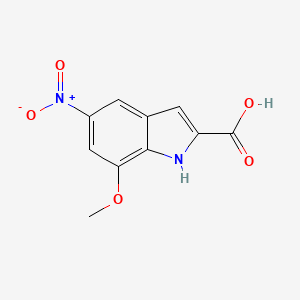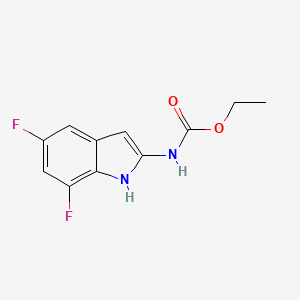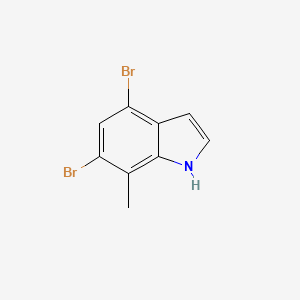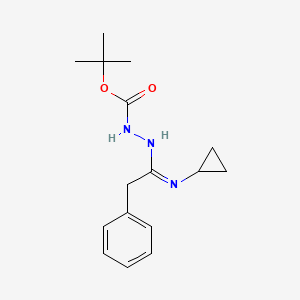
tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate
Vue d'ensemble
Description
Tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate (TB-CPAP) is a chemical compound that has been studied for its potential applications in a variety of scientific fields. TB-CPAP is a hydrazinecarboxylate derivative of tert-butyl and is composed of a tert-butyl group, a cyclopropylamino group, and a phenylethylidene group. It is an important research chemical for its potential applications in drug development and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Molecular Analysis (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and its analogs have been synthesized and characterized, focusing on their structural properties and theoretical aspects. The molecules have been identified using spectral data and confirmed through X-ray crystallography, exhibiting a monoclinic system with P21/c space group. Theoretical calculations at DFT/B3LYP/6-311G (d, p) level have shown good compliance with experimental data. Molecular Electrostatic Potential Surface (MEPS) and Frontier Molecular Orbital (FMO) analysis indicated similar reactivity behavior between the compounds. These compounds demonstrated moderate potency against the Mcl-1 enzyme, a crucial factor in apoptosis regulation, indicating potential biological significance (Bhat et al., 2019).
Synthesis of Related Heterocycles Reactions involving tert-butyl 1-hydrazinecarboxylate have been employed to synthesize related heterocycles. For instance, the reaction with triphosgene and ethyl 2-pyrrolidinecarboxylate, followed by deprotection, yielded hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related compounds. These reactions highlight the versatility of tert-butyl hydrazinecarboxylate derivatives in generating a diverse range of chemical structures with potential applications in various fields of chemistry and biology (Obreza & Urleb, 2003).
Synthesis of Benzaldehyde Hydrazones Tert-butyl 2-(phenylmethylidene)-1-hydrazinecarboxylates react with gaseous HCl in anhydrous solvents to form benzaldehyde N-(phenylmethylidene)-hydrazones with high yields. These compounds were characterized by various spectroscopic methods, indicating the broad applicability of tert-butyl hydrazinecarboxylate derivatives in synthetic organic chemistry (Obreza & Urleb, 2002).
Biomedical Research
Enzyme Inhibition and Binding Efficiency The compounds synthesized from tert-butyl hydrazinecarboxylate derivatives have shown moderate potency against Mcl-1 enzyme, a key player in the regulation of apoptosis. The binding free energy obtained from molecular docking studies indicates moderate binding efficiency, highlighting the potential of these compounds in therapeutic applications, specifically targeting the Mcl-1 enzyme for cancer therapy (Bhat et al., 2019).
Chemical Reactivity and Applications
Synthesis of Fluorinated Pyrazole-4-carboxylic Acids Tert-butyl hydrazinecarboxylate derivatives have been used to synthesize fluorinated pyrazole-4-carboxylic acids, demonstrating their utility in the creation of fluorinated compounds. The reaction involving acylation with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines showcases the versatility of tert-butyl hydrazinecarboxylate in synthesizing fluorinated compounds with potential applications in medicinal chemistry and material science (Iminov et al., 2015).
Propriétés
IUPAC Name |
tert-butyl N-[(C-benzyl-N-cyclopropylcarbonimidoyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)19-18-14(17-13-9-10-13)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZSQHAZYCFVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NC1CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423588.png)
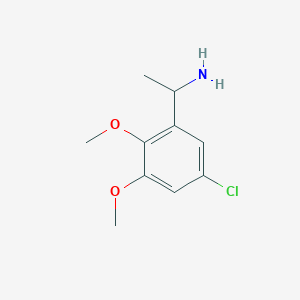
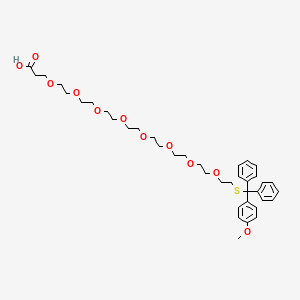
![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)
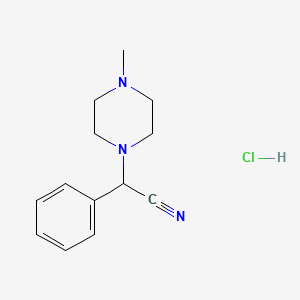
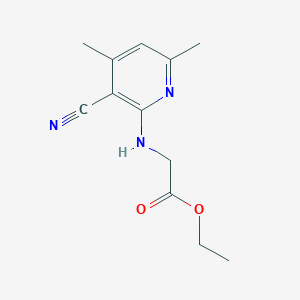
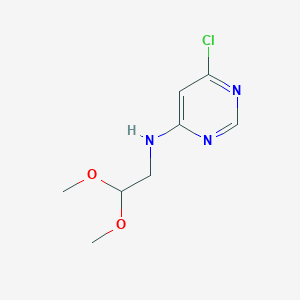
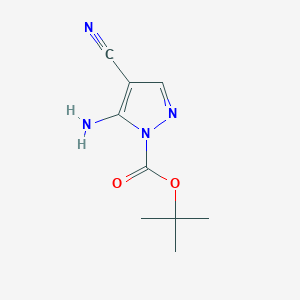
![N'-[1-Amino-2-(2,6-dichlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423604.png)
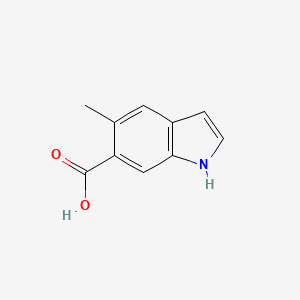
![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1423606.png)
